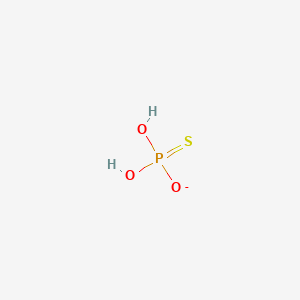

Dihydrogen phosphorothioate

Description

Historical Development of Phosphorothioate (B77711) Chemistry in Academic Research

The journey into the world of phosphorothioates is a story of fundamental chemical curiosity that blossomed into a field with significant practical implications.

The exploration of compounds containing phosphorus and sulfur dates back to the 18th century, with A. S. Marggraf's discovery in 1740 that phosphorus and sulfur react vigorously at elevated temperatures. acs.org However, it was the work of Jöns Jacob Berzelius in 1843 that marked a significant step forward with the synthesis of diphosphorus (B173284) pentasulfide from the reaction of liquid white phosphorus with sulfur at high temperatures. mdpi.comuni-muenchen.de The early history of phosphorus-sulfur compounds was fraught with errors, with numerous incorrect compositions being reported. acs.org It took intensive investigation and the development of more reliable analytical criteria to identify the true chemical entities, with four main phosphorus sulfides being recognized today: P₄S₃, P₄S₅, P₄S₇, and P₄S₁₀. acs.org

The fundamental concept of replacing an oxygen atom with a sulfur atom in a phosphate (B84403) group, forming a phosphorothioate, laid the groundwork for a new class of compounds with unique properties. This substitution, while seemingly minor, significantly alters the electronic and steric properties of the phosphate moiety, influencing its reactivity and interactions with other molecules.

The first synthesis of a phosphorothioate dinucleotide linkage was reported by Eckstein in 1967. researchgate.net This pioneering work opened the door to the incorporation of phosphorothioates into oligonucleotides. The development of automated solid-phase synthesis methods was a revolutionary step, allowing for the routine introduction of phosphorothioate linkages into DNA and RNA strands. nih.govresearchgate.net This is typically achieved through a sulfurization step during the synthesis cycle, where a sulfurizing reagent is used instead of an oxidizing agent. nih.govresearchgate.netacs.org

Over the years, various synthetic strategies have been developed to create phosphorothioate compounds. researchgate.netresearchgate.net These methods can be broadly categorized based on the formation of the P-S bond. researchgate.net Traditional approaches often involved the phosphorylation of thiols or the reaction of P(III) species with sulfur-centered electrophiles. acs.org More recent advancements include metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed dehydrogenative coupling of H-phosphonates with thiols and copper-catalyzed multicomponent reactions. organic-chemistry.orgnih.gov Metal-free synthesis protocols have also been developed, offering more environmentally friendly alternatives. acs.orgmdpi.com

A variety of sulfurizing reagents have been developed to facilitate the synthesis of phosphorothioate oligonucleotides, each with its own advantages and disadvantages in terms of stability and reactivity. researchgate.net The choice of synthetic route often depends on the desired scale, stereochemistry, and the specific properties of the target phosphorothioate compound. researchgate.netresearchgate.net

Significance of Phosphorothioate Modifications in Chemical Biology Research

The introduction of a sulfur atom into the phosphate backbone of biomolecules, particularly nucleic acids, has proven to be a powerful tool in chemical biology, providing valuable insights into biological processes at the molecular level.

Phosphorothioates have been instrumental as mechanistic probes for studying a wide range of enzymatic reactions, particularly those involving phosphoryl transfer. nih.govresearchgate.netbibliotekanauki.pl The substitution of a non-bridging oxygen atom with sulfur in a phosphate or phosphodiester linkage can significantly alter the kinetics of enzyme-catalyzed reactions. This "thio effect," the ratio of the reaction rate with a phosphate substrate to that of the corresponding phosphorothioate, can provide insights into the transition state of the reaction. bibliotekanauki.pl

A key application of phosphorothioates is in the study of the stereochemical course of enzymatic reactions. The phosphorus center in a phosphorothioate is chiral, existing as either the Rp or Sp diastereomer. annualreviews.orgbeilstein-journals.org By using stereochemically pure phosphorothioates, researchers can track the inversion or retention of configuration at the phosphorus center during an enzymatic reaction, which provides crucial information about the number of chemical steps involved. annualreviews.org This approach has been used to elucidate the mechanisms of various enzymes, including nucleases, polymerases, and kinases. annualreviews.org

Furthermore, the differential interaction of metal ions with phosphate and phosphorothioate groups has been exploited to identify metal ion binding sites in enzymes and ribozymes. annualreviews.orgbeilstein-journals.org The "soft" sulfur atom in a phosphorothioate has a different preference for metal ion coordination compared to the "hard" oxygen atom in a phosphate, allowing researchers to probe the role of metal ions in catalysis. beilstein-journals.org

Molecular dynamics simulations and NMR spectroscopy have been used to study the structural consequences of phosphorothioate substitutions. biorxiv.orgacs.orgresearchgate.net These studies have shown that phosphorothioate modifications can alter backbone torsional angles, sugar pucker preferences, and inter-base pair parameters. oup.com For instance, in some DNA contexts, phosphorothioation can lead to a bimodal distribution of the twist angle at CpG steps, indicating an equilibrium between high- and low-twist conformations. oup.com

The chirality of the phosphorothioate linkage (Rp or Sp) can also have distinct structural effects. biorxiv.org These subtle structural changes can influence the binding of proteins and other molecules to the nucleic acid, providing a powerful tool for studying nucleic acid-protein interactions. oup.comnih.gov The increased resistance of phosphorothioate linkages to nuclease degradation has also made them essential for in vivo studies of nucleic acids. annualreviews.orgresearchgate.net

The unique properties of phosphorothioates have led to their exploration in the development of advanced materials and catalysts. Phosphorotrithioic acid esters, for example, serve as precursors for the synthesis of various phosphorothioates that are key components in the production of agrochemicals and other materials. ontosight.ai

In the realm of catalysis, chiral phosphorothioates have emerged as powerful ligands in asymmetric catalysis. nih.govbohrium.com The stereogenic phosphorus center can be used to create a chiral environment around a metal catalyst, enabling highly enantioselective transformations. bohrium.com Recent research has focused on the development of efficient methods for the synthesis of enantiopure S-aryl phosphorothioates, which are valuable building blocks for chiral catalysts and bioactive molecules. nih.gov The use of dinuclear palladium(I) catalysis has shown promise in the direct arylation of chiral phosphorothioate salts with full retention of stereochemistry. nih.gov

Furthermore, phosphorothioates have been investigated for their potential applications in the development of new materials with unique properties, including those for energy storage and biomedicine. ontosight.ai The versatility of phosphorothioate chemistry continues to drive innovation in the design and synthesis of novel functional materials.

Data Tables

Table 1: Key Historical Discoveries in Phosphorothioate Chemistry

| Year | Discovery | Key Contributor(s) | Significance |

| 1740 | Observation of the vigorous reaction between phosphorus and sulfur. acs.org | A. S. Marggraf | First recorded interaction between phosphorus and sulfur. acs.org |

| 1843 | Synthesis of diphosphorus pentasulfide. mdpi.comuni-muenchen.de | Jöns Jacob Berzelius | A foundational step in phosphorus-sulfur chemistry. mdpi.comuni-muenchen.de |

| 1967 | First synthesis of a phosphorothioate dinucleotide linkage. researchgate.net | F. Eckstein | Opened the field of phosphorothioate-modified nucleic acids. researchgate.net |

| 1980s | Development of automated solid-phase synthesis for phosphorothioate oligonucleotides. nih.govoup.comnih.gov | Multiple Researchers | Enabled routine and widespread use of phosphorothioate nucleic acids. nih.govoup.comnih.gov |

Table 2: Applications of Phosphorothioates in Chemical Biology

| Application Area | Specific Use | Key Advantages |

| Enzymology | Mechanistic probes for phosphoryl transfer reactions. bibliotekanauki.pl | Allows for the study of transition states and reaction stereochemistry. bibliotekanauki.plannualreviews.org |

| Identification of metal ion binding sites. annualreviews.orgbeilstein-journals.org | Differential coordination properties of sulfur vs. oxygen. beilstein-journals.org | |

| Nucleic Acid Research | Probing DNA and RNA structure and dynamics. oup.combiorxiv.org | Minimal structural perturbation with significant effects on local conformation. oup.com |

| Nuclease-resistant analogs for in vivo studies. annualreviews.orgresearchgate.net | Increased stability against enzymatic degradation. annualreviews.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

dihydroxy-oxido-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYWUUFWQRZTIU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=S)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3PS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726539 | |

| Record name | Dihydrogen phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44042-56-0 | |

| Record name | Dihydrogen phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Phosphorothioate Compounds

Classical and Modern P-S Bond Formation Strategies

The formation of the P-S bond is the cornerstone of phosphorothioate (B77711) synthesis. Over the years, a variety of methods have been developed, from traditional nucleophilic substitution reactions to more recent oxidative coupling techniques. These strategies offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Nucleophilic Substitution Reactions for Phosphorothioate Synthesis

Nucleophilic substitution is a fundamental and widely employed strategy for the synthesis of phosphorothioates. These reactions typically involve the displacement of a leaving group on a phosphorus-containing electrophile by a sulfur-based nucleophile, or vice versa.

One classical approach involves the reaction of dialkyl phosphites or other P(O)-H compounds with sulfenyl chlorides or related sulfur electrophiles. rsc.org However, these methods can be limited by the use of moisture-sensitive and potentially toxic reagents. rsc.org

A more direct route to S-alkyl dihydrogen phosphorothioates involves the selective O-dealkylation of the corresponding trialkyl phosphorothioates. This method often utilizes reagents like bromo- or iodotrimethylsilane (B154268) in a solvent such as dichloromethane (B109758) at room temperature. The reaction is valued for its mild conditions and can produce the desired dihydrogen phosphorothioates in high yields, typically ranging from 80-100% after workup with methanol. thieme-connect.de

Another significant nucleophilic substitution method is the S-alkylation of a phosphorothioate salt, such as trisodium (B8492382) phosphorothioate, with an alkyl halide. This reaction can be carried out in aqueous media or polar aprotic solvents like dimethylformamide. For instance, the reaction of 1-(bromomethyl)-1,ω-alkanediamine dihydrobromides with trisodium phosphorothioate has been used to synthesize S-2,ω-diaminoalkyl dihydrogen phosphorothioates. researchgate.net Similarly, reacting N-(3-bromopropyl)-1,3-propanediamine dihydrobromide with trisodium phosphorothioate in water yields the corresponding S-substituted dihydrogen phosphorothioate in high yield. google.com

Table 1: Synthesis of S-Alkyl Dihydrogen Phosphorothioates via Nucleophilic Substitution

| Alkylating Agent | Phosphorothioate Source | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(Bromomethyl)-1,ω-alkanediamine dihydrobromides | Trisodium phosphorothioate | Water | Not specified | S-2,ω-Diaminoalkyl dihydrogen phosphorothioates | Not specified | researchgate.net |

| N-(3-Bromopropyl)-1,3-propanediamine dihydrobromide | Trisodium phosphorothioate | Water | 25-30°C, 2 h | S-3-(3-Aminopropylamino)propyl this compound dihydrate | 92% | google.com |

| Alkyl bromides or iodides | Tributylammonium (B8510715) thiophosphate | Dimethylformamide | Room temperature | S-Alkyl dihydrogen phosphorothioates | Good | thieme-connect.de |

Oxidative Phosphorylation and Related Approaches

Oxidative phosphorylation and related cross-dehydrogenative coupling (CDC) reactions have emerged as powerful alternatives for P-S bond formation. These methods often proceed under milder conditions and can avoid the use of pre-functionalized, sensitive reagents.

A prominent strategy is the dehydrogenative coupling of P(O)-H compounds, such as H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides, with thiols. acs.org These reactions can be catalyzed by transition metals like palladium. acs.org Metal-free approaches have also been developed. For example, tetrabutylammonium (B224687) iodide (TBAI) can catalyze the aerobic oxidative CDC of sulfonyl hydrazides with secondary phosphine oxides, using atmospheric oxygen as the oxidant, to afford phosphinothioates in very good yields. organic-chemistry.org

Base-catalyzed methods are also effective. Cesium carbonate (Cs₂CO₃) has been shown to catalyze the aerobic oxidative coupling of thiols and phosphonothioates to form phosphorodithioates under mild, transition-metal-free conditions with air as the oxidant. acs.org Similarly, potassium carbonate (K₂CO₃) promotes the aerobic oxidative cross-coupling of trialkyl phosphites with thiophenols, providing a straightforward route to phosphorothioates. rsc.org

Photocatalysis offers another green approach. Visible-light-induced photocatalysis can be used for the sulfurization of various P(III) compounds, including phosphites and phosphoramidites, using thiosulfate (B1220275) as a benign sulfur source. chemrxiv.orgchemrxiv.org This method is exceptionally mild and has been successfully applied to the synthesis of DNA and RNA phosphorothioates. chemrxiv.orgchemrxiv.org Blue LED irradiation has also been used to promote the synthesis of phosphorothioates under metal-free, ligand-free, and oxidant-free conditions. organic-chemistry.org

Table 2: Examples of Oxidative Phosphorylation for Phosphorothioate Synthesis

| P(O)-H Source | Sulfur Source | Catalyst/Promoter | Oxidant | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| H-Phosphonates, H-Phosphinates, Secondary Phosphine Oxides | Thiols | Pd catalyst | None (dehydrogenative) | Not specified | Phosphorothioates | General access | acs.org |

| Secondary Phosphine Oxides | Sulfonyl hydrazides | TBAI | Air (O₂) | Not specified | Phosphinothioates | Very good | organic-chemistry.org |

| Phosphonothioates | Thiols | Cs₂CO₃ | Air (O₂) | 30°C, 3 h, CH₃CN | Phosphorodithioates | Up to 95% | acs.org |

| Trialkyl Phosphites | Thiophenols | K₂CO₃ | Air (O₂) | Room temp, CH₃CN | Phosphorothioates | Up to 94% | rsc.org |

| P(III) compounds (e.g., phosphites) | Thiosulfate | Photocatalyst (e.g., riboflavin) | Visible light | Aqueous/Organic solvent | Phosphorothioates | Efficient | chemrxiv.orgchemrxiv.org |

Synthesis from Inorganic Phosphorus Sources (e.g., P4S10, White Phosphorus)

The direct utilization of elemental phosphorus, such as white phosphorus (P₄) and phosphorus pentasulfide (P₄S₁₀), represents a highly atom-economical and environmentally benign approach to organophosphorus compounds, including phosphorothioates. These methods bypass the need for hazardous chlorinating agents like PCl₃.

A novel and high-yielding route involves a one-step, three-component coupling reaction of white phosphorus (P₄), disulfides, and alcohols. rsc.orgnih.govsciengine.com This method uses basic industrial raw materials and is characterized by its operational simplicity, mild reaction conditions, broad substrate scope, and high selectivity for producing various phosphorothioates. rsc.org

Phosphorus pentasulfide (P₄S₁₀) is another valuable inorganic phosphorus source. It can be used in three-component reactions with sulfonium (B1226848) salts and alcohols to synthesize S-alkyl phosphorodithioates under mild, transition-metal-free conditions. rsc.orgrsc.org This method has been shown to produce a diverse range of products in satisfactory yields. rsc.org For instance, a Cs₂CO₃-mediated three-component reaction of sulfonium salts, P₄S₁₀, and alcohols proceeds efficiently. rsc.org Additive-free, three-component reactions of sulfoxonium ylides, P₄S₁₀, and alcohols have also been developed for the synthesis of β-keto phosphorodithioates. researchgate.net

Table 3: Synthesis of Phosphorothioates from Inorganic Phosphorus Sources

| Phosphorus Source | Other Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| White Phosphorus (P₄) | Disulfides, Alcohols | Mild, one-step | Phosphorothioates | High | rsc.orgnih.gov |

| P₄S₁₀ | Sulfonium salts, Alcohols | Cs₂CO₃-mediated, mild, transition-metal-free | S-Alkyl Phosphorodithioates | Satisfactory | rsc.orgrsc.org |

| P₄S₁₀ | Sulfoxonium ylides, Alcohols | Additive-free | β-Keto Phosphorodithioates | High | researchgate.net |

Metal-Catalyzed Synthesis of Phosphorothioate Compounds

Transition metal catalysis has revolutionized the synthesis of phosphorothioates, enabling the formation of P-S bonds with high efficiency, selectivity, and functional group tolerance under mild conditions. Copper and gold are among the most effective metals for these transformations.

Copper-Catalyzed Coupling Reactions

Copper catalysis is widely used for the synthesis of phosphorothioates due to the low cost and low toxicity of copper catalysts. A variety of copper-catalyzed coupling reactions have been developed.

One notable method is the copper-catalyzed multicomponent reaction of diaryliodonium or arenediazonium salts, elemental sulfur, and P(O)-H compounds. nih.govacs.orgresearchgate.netorganic-chemistry.org These reactions proceed at room temperature to afford S-aryl phosphorothioates in good to high yields and allow for the direct formation of both P-S and C-S bonds in a single step. nih.govacs.org Copper(II) acetylacetonate (B107027) has been identified as a particularly effective catalyst for the reaction involving diaryliodonium salts. researchgate.net

Another important approach is the copper-catalyzed coupling of thiols with H-phosphonates. organic-chemistry.org For example, copper(I) iodide can catalyze the aerobic dehydrogenative coupling of benzenethiols with H-phosphonates in the presence of a base like triethylamine. organic-chemistry.org

More recently, a copper-catalyzed three-component radical-based fluoroalkylphosphorothiolation of terminal alkynes has been developed. acs.orgnih.govresearchgate.net This reaction utilizes a fluoroalkylation reagent and an S-hydrogen phosphorothioate to synthesize a variety of (E)-β-fluoroalkyl vinyl phosphorothioates with excellent regioselectivity and stereoselectivity under mild conditions. acs.org Copper catalysis also enables the three-component synthesis of trisubstituted allenyl phosphorothioates from propargylic cyclic carbonates, elemental sulfur, and H-phosphonates. rhhz.net

Table 4: Copper-Catalyzed Synthesis of Phosphorothioates

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Diaryliodonium salts | Elemental Sulfur | P(O)-H compounds | Cu(acac)₂ | S-Aryl phosphorothioates | Good to high | nih.govresearchgate.net |

| Terminal alkynes | Fluoroalkylation reagent | (iPrO)₂P(O)SH | Cu catalyst | (E)-β-Fluoroalkyl vinyl phosphorothioates | >40 examples, good yields | acs.orgresearchgate.net |

| Propargylic cyclic carbonates | Elemental Sulfur | H-phosphonates | Cu catalyst | Trisubstituted allenyl phosphorothioates | Excellent | rhhz.net |

| Aryl sulfonyl chlorides | H-phosphonates | - | Cu catalyst | S-Aryl phosphorothioates | Up to 86% | researchgate.net |

Gold-Catalyzed Alkenylation and Arylation

Gold catalysis has recently emerged as a powerful tool for the synthesis of S-alkenyl and S-aryl phosphorothioates. These methods often proceed via a Au(I)/Au(III) redox cycle and offer access to biologically relevant molecules.

A ligand-enabled, gold-catalyzed cross-coupling reaction of phosphorothioates with alkenyl and aryl iodides has been developed. rsc.orgrsc.orgnih.govnih.govconfederationcollege.ca This methodology allows for the synthesis of S-alkenyl and S-aryl phosphorothioates with a catalyst loading as low as 1 mol%. rsc.orgnih.gov The reaction is typically carried out in a solvent like dichloroethane (DCE) at temperatures ranging from 40-70 °C. rsc.orgnih.gov

Mechanistic studies have revealed that the reaction likely proceeds through the initial formation of an active cationic Au(I) complex. rsc.orgnih.gov This complex undergoes oxidative addition with the alkenyl or aryl iodide to form a Au(III) intermediate. A crucial step is the transmetalation with an in situ generated silver-sulfur complex, followed by reductive elimination to afford the final product and regenerate the active gold catalyst. rsc.orgrsc.orgnih.gov

The scope of this reaction is broad, tolerating a wide range of electron-donating and electron-withdrawing substituents on the aryl iodides, as well as various halo and pseudohalo groups. rsc.org Heteroaromatic and complex, natural product-derived aryl iodides are also suitable substrates. rsc.org Both O,O-diphenyl and O,O-dialkyl phosphorothioates can be used as coupling partners. rsc.org

Table 5: Gold-Catalyzed Alkenylation and Arylation of Phosphorothioates

| Phosphorothioate | Organohalide | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| O,O-Diphenyl phosphorothioate | (2-Iodovinyl)benzene | 1 mol% MeDalPhosAuCl, 1.1 equiv. AgSbF₆ | DCE, 40°C, 3-6 h | S-Styrenyl phosphorothioate | High | rsc.orgnih.gov |

| O,O-Diphenyl phosphorothioate | Various aryl iodides | 2.5 mol% MeDalPhosAuCl, 1.1 equiv. AgSbF₆ | DCE, 70°C, 3-6 h | S-Aryl phosphorothioates | 61-96% | rsc.orgnih.gov |

| O,O-Dialkyl phosphorothioates | Aryl iodides | 2.5 mol% MeDalPhosAuCl, 1.1 equiv. AgSbF₆ | DCE, 70°C, 3-6 h | S-Aryl phosphorothioates | Moderate to good | rsc.org |

Palladium-Catalyzed Dehydrogenative Phosphorylation

A notable advancement in the formation of P–S bonds is the palladium-catalyzed dehydrogenative phosphorylation of thiols. researchgate.net This method facilitates the coupling of a variety of thiols with H-phosphonates, H-phosphinates, and secondary phosphine oxides to produce phosphorothioates, including P-chiral compounds. researchgate.netacs.org The reaction is advantageous as it avoids the use of pre-functionalized starting materials, thus shortening synthetic routes and increasing atom economy. researchgate.netmdpi.com

The proposed mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle. The cycle is thought to initiate with the oxidative addition of a P(O)–H compound to a Pd(0) species. This is followed by ligand exchange with the thiol, release of dihydrogen, and subsequent reductive elimination to yield the phosphorothioate product and regenerate the Pd(0) catalyst. chemrxiv.org Optimal conditions often involve the use of a palladium catalyst such as Pd₂(dba)₃ in conjunction with a ligand like dppf, with styrene (B11656) sometimes added as an additive. chemrxiv.org This method has demonstrated broad functional group tolerance, accommodating amines, hydroxyls, and halogens, and is effective for both aromatic and aliphatic thiols. chemrxiv.org

Metal-Free Approaches for Phosphorothioate Synthesis

While metal-catalyzed methods are effective, the development of metal-free alternatives is crucial to avoid potential contamination of products with residual transition metals, which can be a significant concern in biological applications. nih.gov

S-Arylation with Diaryliodonium Salts

A significant metal-free method for the synthesis of S-aryl phosphorothioates is the direct S-arylation of phosphorothioate diesters using diaryliodonium salts. acs.orgnih.gov This approach is operationally simple, typically involving heating the phosphorothioate diester and the diaryliodonium salt in a solvent like 1,4-dioxane. nih.gov A key advantage of this method is its stereospecificity; it proceeds with complete retention of the configuration at a stereogenic phosphorus center, providing access to P-chiral products. acs.orgnih.gov

The reaction tolerates a wide array of functional groups on both the aryl ring of the diaryliodonium salt and the phosphorothioate diester. nih.gov For instance, aryl bromides, which may not be compatible with some palladium-catalyzed methods, are well-tolerated, offering a handle for further functionalization. acs.org The methodology has been successfully applied to the late-stage functionalization of complex molecules, including dinucleoside phosphorothioates and TADDOL derivatives, with high yields. acs.orgnih.gov

Mechanistic studies, supported by DFT calculations, suggest that the reaction does not proceed via a radical pathway but rather through an inner-sphere mechanism involving a five-membered cyclic transition state. This ensures selective S-arylation over potential O-arylation. acs.org

Photoinduced and Electrocatalytic Methodologies

Visible-light photoredox catalysis has emerged as a powerful and green strategy for phosphorothioate synthesis. researchgate.net These methods often operate under mild, metal-free conditions. organic-chemistry.org For example, an iridium-catalyzed decarboxylative phosphorothiolation of N-hydroxyphthalimide esters using visible light provides access to a variety of phosphorothioates, including sterically hindered ones. organic-chemistry.org Another approach involves a three-component reaction of alkenes, sulfonyl chlorides, and phosphorothioic acids, mediated by photoredox and copper catalysis, to yield sulfonyl-containing phosphorothioates. nih.gov This method has been successfully applied to the late-stage modification of bioactive molecules such as indomethacin, estrone, ciprofibrate, and febuxostat, with yields ranging from 55% to 94%. nih.govmdpi.com

The proposed mechanism for the photoinduced sulfonylphosphorothiolation of alkenes begins with the photoexcited catalyst initiating a single-electron transfer with a sulfonyl chloride to generate a sulfonyl radical. nih.gov This radical then adds to the alkene, forming an alkyl radical intermediate, which is subsequently trapped by a copper(II)-phosphorothioate complex to form the final product. nih.gov

Electrochemical methods also offer a sustainable route to phosphorothioates by driving reactions with electricity, often minimizing the need for chemical oxidants. beilstein-journals.org These reactions can be performed under metal-catalyst-free conditions, for example, by using KI as a redox mediator for the cross-coupling of trialkyl phosphites with aryl thiols. beilstein-journals.org

Utilization of Thiosulfate as a Sulfur Source in Photocatalysis

A particularly innovative and sustainable photocatalytic method utilizes sodium thiosulfate (Na₂S₂O₃) as a benign and readily available sulfur source for the sulfurization of P(III) compounds. chemrxiv.org This visible-light-mediated approach can efficiently generate DNA and RNA phosphorothioates, phosphoramidothioates, and phosphine sulfides. chemrxiv.org A key advantage is the ability to integrate this protocol into standard solid-phase phosphoramidite (B1245037) oligonucleotide synthesis using a photocatalyst like riboflavin (B1680620) (vitamin B2) in water, representing a greener alternative to traditional sulfurizing reagents. chemrxiv.orgchemrxiv.org The reaction proceeds under exceptionally mild conditions, and by switching to aerobic conditions, the same methodology can be used for oxygenation to produce phosphates. chemrxiv.org

Solid-Phase Chemical Synthesis of Phosphorothioate-Modified Oligonucleotides

The solid-phase synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The introduction of phosphorothioate linkages into oligonucleotides enhances their nuclease resistance, a critical property for antisense therapies. oup.com

Phosphoramidite Approach with Sulfurization Reagents

The most prevalent method for synthesizing phosphorothioate oligonucleotides is the phosphoramidite approach on a solid support. oup.com This cyclical process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain. The key step for introducing the phosphorothioate modification is the sulfurization of the newly formed internucleotide phosphite (B83602) triester linkage. oup.com This is achieved by replacing the standard oxidation step (which would form a phosphodiester) with a reaction using a sulfur-transfer reagent. oup.com

A variety of sulfurizing reagents have been developed, each with its own set of advantages and disadvantages. Commonly used reagents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), phenylacetyl disulfide (PADS), and 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT). glenresearch.comnih.govresearchgate.net

The Beaucage reagent is highly efficient and reacts quickly, but it can be expensive and exhibit limited stability on the synthesizer. oup.comglenresearch.comPADS is a more cost-effective alternative, but its "aged" solutions, which show better performance, can lead to irreproducibility. mdpi.comDDTT has emerged as a highly efficient and stable sulfurizing reagent, demonstrating faster kinetics than many other reagents and is suitable for both DNA and RNA synthesis. glenresearch.comnih.gov It is often used as a solution in pyridine/acetonitrile. nih.gov Other reagents like diethyldithiocarbonate disulfide (DDD) have also been reported as efficient and inexpensive options. nih.gov

The choice of sulfurizing reagent and reaction conditions, such as time and concentration, is critical for achieving high sulfurization efficiency, which is typically greater than 99% in optimized protocols. glenresearch.comnih.gov Inefficient sulfurization can lead to the formation of undesired phosphodiester linkages, which can compromise the therapeutic efficacy of the resulting oligonucleotide. oup.com

| Reagent Class | Specific Reagent | Key Features | Ref. |

| Palladium Catalysts | Pd₂(dba)₃ / dppf | Catalyzes dehydrogenative phosphorylation of thiols with P(O)-H compounds. Broad functional group tolerance. | chemrxiv.org |

| Diaryliodonium Salts | Diphenyliodonium tetrafluoroborate | Metal-free S-arylation. Stereospecific with retention of configuration at phosphorus. Tolerates aryl bromides. | acs.orgnih.gov |

| Photocatalysts | Ir(ppy)₃, Riboflavin (Vitamin B2) | Enables metal-free or metal-cocatalyzed reactions under mild visible light. Can utilize benign sulfur sources like thiosulfate. | nih.govchemrxiv.org |

| Sulfurizing Reagents | Beaucage Reagent | Highly efficient and fast-acting. Can be expensive and has limited stability on the synthesizer. | oup.comglenresearch.com |

| Sulfurizing Reagents | Phenylacetyl Disulfide (PADS) | Cost-effective. "Aged" solutions perform better but can lead to irreproducibility. | mdpi.com |

| Sulfurizing Reagents | DDTT | Highly efficient and stable in solution. Fast kinetics for both DNA and RNA synthesis. | glenresearch.comnih.gov |

| Sulfurizing Reagents | Diethyldithiocarbonate disulfide (DDD) | Inexpensive and efficient for solid-phase synthesis. | nih.gov |

Late-Stage Functionalization of Bioactive Molecules

The synthetic methodologies described above have proven valuable for the late-stage functionalization of complex and bioactive molecules, allowing for the introduction of a phosphorothioate moiety to potentially modulate their biological activity.

| Bioactive Molecule Derivative | Synthetic Method | Yield (%) | Ref. |

| Indomethacin derivative | Photoinduced sulfonylphosphorothiolation | 55 | mdpi.com |

| Estrone derivative | Photoinduced sulfonylphosphorothiolation | 94 | mdpi.com |

| Ciprofibrate derivative | Photoinduced sulfonylphosphorothiolation | 62 | mdpi.com |

| Febuxostat derivative | Photoinduced sulfonylphosphorothiolation | 75 | mdpi.com |

| TADDOL derivative | S-Arylation with diaryliodonium salt | ~99 | nih.gov |

| Dinucleoside phosphorothioates | S-Arylation with diaryliodonium salt | High | acs.org |

Diastereoselective Synthesis of Phosphorothioate Linkages

The introduction of a phosphorothioate (PS) linkage into oligonucleotides creates a chiral center at the phosphorus atom, leading to a mixture of 2^n diastereomers, where 'n' is the number of PS linkages. umich.edu While standard chemical synthesis yields these diastereomeric mixtures, methods have been developed to achieve stereocontrol.

One of the most effective strategies for the diastereoselective synthesis of PS linkages is the oxazaphospholidine approach. tandfonline.comoup.com This method utilizes stereochemically pure P(III) monomers derived from chiral 1,2-amino alcohols, such as (1R, 2S)-ephedrine. tandfonline.com The synthesis involves the reaction of a 5'-O-protected nucleoside with a 2-chloro-1,3,2-oxazaphospholidine derivative, which proceeds with retention of the P-configuration to yield a diastereomerically pure nucleoside 3'-cyclic phosphoramidite. tandfonline.com These monomers are then used in solid-phase oligonucleotide synthesis. The diastereoselectivity of the internucleotide bond formation is influenced by the substituent groups on the oxazaphospholidine ring and the choice of activator. tandfonline.com

Another prominent method for creating stereodefined PS-oligonucleotides is the oxathiaphospholane (B1262164) approach. umich.eduresearchgate.net This technique requires pure P-diastereomers of nucleoside oxathiaphospholane monomers. These monomers are prepared by phosphitylating a protected deoxyribonucleoside with a reagent like 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane, followed by sulfurization and chromatographic separation of the P-diastereomers. umich.edu These pure monomers are then used for the solid-phase synthesis of stereodefined PS-oligonucleotides. researchgate.net

Table 1: Key Approaches for Diastereoselective Synthesis of Phosphorothioate Linkages

| Method | Key Feature | Starting Material Example | Outcome |

|---|---|---|---|

| Oxazaphospholidine Approach | Utilizes chiral P(III) phosphoramidite monomers derived from chiral amino alcohols. tandfonline.comoup.com | 5′-O-DMTr-nucleoside and a 2-chloro-1,3,2-oxazaphospholidine derivative. tandfonline.com | High diastereoselectivity in the formation of the internucleotidic bond. tandfonline.com |

| Oxathiaphospholane Approach | Requires separation of diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers before synthesis. umich.eduresearchgate.net | 5′-O-DMTr-N-protected deoxyribonucleosides phosphitylated with 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane. umich.edu | Synthesis of stereodefined all-Rp or all-Sp PS-oligonucleotides. researchgate.net |

Enzymatic Synthetic Routes and Stereospecific Incorporation

Enzymatic methods provide an alternative route to phosphorothioate synthesis, offering high stereospecificity that is difficult to achieve through purely chemical means.

Enzymatic synthesis of phosphorothioate-containing nucleic acids is accomplished using nucleoside 5’-O-(1-thiotriphosphates), also known as nucleoside α-thiotriphosphates (NTPαS or dNTPαS), as substrates for polymerases. researchgate.netmdpi.com DNA and RNA polymerases recognize these analogs and incorporate them into a growing nucleic acid chain. umich.edumdpi.com

A crucial aspect of this process is its stereoselectivity. Polymerases such as the Klenow fragment of DNA polymerase I, T7 RNA polymerase, and Taq polymerase almost exclusively utilize the Sₚ-diastereomer of the NTPαS substrate. researchgate.netmdpi.comnih.gov The enzymatic incorporation reaction proceeds with an inversion of the configuration at the phosphorus center. mdpi.comnih.gov Consequently, the use of Sₚ-NTPαS precursors results in the formation of a phosphorothioate linkage with the Rₚ-configuration. mdpi.comannualreviews.org This allows for the synthesis of stereoregular, all-Rₚ phosphorothioate-modified DNA and RNA, avoiding the complex mixture of diastereomers produced by standard chemical methods. umich.eduresearchgate.net

Enzymes are not only used for synthesis but also as powerful tools for the analysis and separation of phosphorothioate diastereomers. nih.gov The stereospecificity of certain nucleases allows them to selectively digest one diastereomer while leaving the other intact.

Two well-established enzymes for this purpose are nuclease P1 and snake venom phosphodiesterase (svPDE). nih.gov

Nuclease P1 is an endonuclease that selectively cleaves internucleotide linkages with the Sₚ-configuration, while Rₚ-linkages are resistant. nih.govpsu.edu

Snake venom phosphodiesterase (svPDE) is a 3'-exonuclease that selectively hydrolyzes phosphorothioate bonds of the Rₚ-configuration. nih.govpsu.edu

By treating a diastereomeric mixture of PS-oligonucleotides with one of these enzymes, the susceptible diastereomers are hydrolyzed, allowing for the isolation of the resistant, stereopure population. acs.org This enzymatic digestion, followed by analysis using techniques like HPLC, is a cornerstone for assigning the configuration of separated diastereomers and assessing the diastereomeric purity of stereodefined samples. nih.govpsu.edu

Synthesis of Specific this compound Esters and Their Derivatives

Beyond oligonucleotides, the synthesis of specific, smaller molecule this compound esters is important for various applications.

O-Alkyl dihydrogen phosphorothioates can be synthesized through several routes. One common method is the hydrolysis of O-alkyl dichlorothiophosphoryl compounds. researchgate.net A particularly convenient and high-yielding method is the selective O-dealkylation of the corresponding trialkyl phosphorothioates. thieme-connect.dethieme-connect.de This reaction is typically carried out under mild conditions using bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (TMSI) in a solvent like dichloromethane, followed by workup with methanol. thieme-connect.de The yields for this dealkylation are often quantitative or near-quantitative. thieme-connect.dethieme-connect.de

Another synthetic approach involves the S-alkylation of thiophosphoric acid salts. thieme-connect.de Sodium or tributylammonium salts of thiophosphoric acid react with alkylating agents such as alkyl halides or tosylates in water or DMF at room temperature to produce the desired S-alkyl dihydrogen phosphorothioates. thieme-connect.dethieme-connect.de

Chemically, O-alkyl dihydrogen phosphorothioates are dibasic acids, and their dissociation constants have been determined. researchgate.net

The synthesis of S-2-(ω-aminoalkylamino)ethyl dihydrogen phosphorothioates, a class of compounds evaluated for their potential as antiradiation agents, involves multi-step synthetic pathways. nih.gov A general and effective synthesis involves the use of 3-substituted 2-oxazolidinone (B127357) intermediates that contain a tosylated aminoalkyl side chain. researchgate.net

A typical synthetic sequence is exemplified by the preparation of S-2-(3-Ethylaminopropylamino)ethyl this compound Hydrate. google.com The process starts with N-ethyl-p-toluenesulfonamide, which is reacted with 3-(3-chloropropyl)-2-oxazolidinone. The resulting intermediate undergoes further reactions, culminating in the displacement with a phosphorothioate source and purification to yield the final product. google.com The final step often involves a displacement reaction on a suitable precursor with a phosphorothioate-donating agent, followed by purification, typically by recrystallization from a water/ethanol mixture. google.com

Table 2: Example Synthesis of an S-2-(ω-aminoalkylamino)ethyl this compound Derivative

| Compound | Key Starting Materials | Final Product | Reported Melting Point | Reference |

|---|---|---|---|---|

| S-2-(3-aminopropylamino)ethyl this compound monohydrate | N-(3-bromopropyl)phthalimide, 2-aminoethanethiol | C₅H₁₅N₂O₃PS·H₂O | 160-161 °C (dec.) | google.com |

| S-2-(3-ethylaminopropylamino)ethyl this compound hydrate | N-ethyl-p-toluenesulfonamide, 3-(3-chloropropyl)-2-oxazolidinone | C₇H₁₉N₂O₃PS·1.5H₂O | 143-145 °C | google.com |

| Hydrated S-2-(3-aminopropylamino)-2-methylpropyl this compound | 2-Amino-2-methyl-1-propanol, 3-bromopropylamine (B98683) hydrobromide | C₇H₁₉N₂O₃PS·2.5H₂O | ~149-154 °C (opaque melt) | google.com |

Advanced Spectroscopic and Analytical Characterization of Phosphorothioate Compounds

Resolution and Characterization of Phosphorothioate (B77711) Diastereomers

Liquid chromatography is a primary tool for the analysis of phosphorothioate diastereomers. researchgate.net Different chromatographic modes offer varying degrees of resolution and selectivity based on the interactions between the diastereomers, the stationary phase, and the mobile phase.

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is a predominant analytical technique for impurity profiling and the analysis of phosphorothioate oligonucleotides. nih.govnih.gov In this method, positively charged ion-pair reagents (IPRs) are added to the mobile phase to interact with the negatively charged phosphate (B84403)/phosphorothioate backbone, increasing the retention of the oligonucleotides on a hydrophobic stationary phase. nih.gov

The separation of diastereomers in IP-RPLC is influenced by several factors, including the nature of the IPR, its concentration, and the temperature. nih.govnih.gov The hydrophobicity of the IPR's alkyl chains plays a crucial role; reagents with moderate hydrophobicity can suppress the resolution of diastereomers, leading to sharper peaks, which is beneficial for separating impurities like n-1 shortmers. nih.govresearchgate.net Conversely, less hydrophobic IPRs may enhance the separation of diastereomers. researchgate.net For instance, diastereomer selectivity was found to increase with a decrease in the carbon chain length of the tertiary alkylamine IPR. researchgate.net

Partial separation of diastereomers is commonly observed in IP-RPLC, which often results in peak broadening compared to equivalent phosphodiester sequences. researchgate.netresearchgate.netresearchgate.net Elevated temperatures (e.g., 60-90°C) can suppress this diastereomeric separation, leading to narrower peaks and improved resolution of length-based impurities (n/n-1 resolution). nih.govresearchgate.net

Table 1: Effect of Ion-Pair Reagent (IPR) and Temperature on Phosphorothioate Oligonucleotide Analysis in IP-RPLC

| Parameter | Condition | Effect on Diastereomer Separation | Effect on n/n-1 Resolution |

| IPR Hydrophobicity | Increasing hydrophobicity (e.g., longer alkyl chains) | Generally decreases separation (peak sharpening) nih.govresearchgate.net | Improves nih.gov |

| IPR Hydrophobicity | Decreasing hydrophobicity (e.g., shorter alkyl chains) | Increases separation (peak broadening) researchgate.net | Can be compromised by peak broadening |

| Temperature | Increasing temperature (e.g., 20°C to 90°C) | Decreases separation (peak sharpening) nih.gov | Improves nih.gov |

Anion Exchange Chromatography (AEX) separates molecules based on their net negative charge. It is a powerful technique for purifying oligonucleotides and removing length-based impurities, such as n-1 or n+1 sequences, due to the strong negative charge of the phosphate backbone. bio-rad.combioprocessonline.com While AEX is highly effective for separating oligonucleotides by chain length, its ability to resolve phosphorothioate diastereomers is more limited compared to IP-RPLC. researchgate.netsigmaaldrich.com

The introduction of the more hydrophobic phosphorothioate linkage can lead to non-specific hydrophobic interactions with the AEX resin, causing peak broadening. bio-works.com Despite this, partial separation of diastereomers can be achieved. researchgate.net Recent studies using non-denaturing AEX conditions have shown improved separation of siRNA diastereomers in their double-stranded form compared to single-stranded analysis. nih.gov The elution order of Sp and Rp configurations appears to be related to the steric differences and the direction of the anionic sulfur atom. nih.gov The use of chaotropic salts like sodium bromide (NaBr) or sodium perchlorate (B79767) (NaClO₄) in the mobile phase can help mitigate non-specific interactions and improve peak shape for hydrophobic PS oligonucleotides. bio-works.com

Mixed-mode and hybrid chromatography approaches combine different separation mechanisms, such as anion exchange and reversed-phase characteristics, to enhance selectivity. researchgate.net These techniques can be particularly useful for the complex mixtures presented by phosphorothioate oligonucleotides. acs.org

An example is in-series reversed phase-strong anion exchange chromatography (RP-SAX), which has been compared with other methods for its sensitivity to changes in diastereoisomeric distributions. nih.govacs.org The selectivity in such hybrid systems is thought to arise from a combination of hydrophobic and electrostatic forces. acs.org Another approach, Ion-pairing hydrophilic interaction chromatography (IP-HILIC), offers a different selectivity compared to IP-RPLC and AEX. nih.gov In HILIC, phosphodiester impurities, which are more hydrophilic, elute after the parent phosphorothioate oligonucleotide, providing an orthogonal separation method that can resolve impurities that are challenging to separate by other means. rmit.edu.vn

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules based on their electrophoretic mobility. frontiersin.org For the resolution of chiral compounds like phosphorothioate diastereomers, chiral selectors are added to the background electrolyte (BGE). researchgate.netnih.gov

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. researchgate.netresearchgate.net The separation mechanism involves the formation of transient host-guest complexes between the oligonucleotide diastereomers and the cyclodextrin (B1172386) cavity. nih.gov Differences in the stability and formation of these complexes for each diastereomer lead to different migration times and, thus, separation. frontiersin.org

Key parameters that influence the separation include the type and concentration of the cyclodextrin, the pH of the BGE, and the capillary temperature. frontiersin.orgfrontiersin.org Cationic or charged cyclodextrins can be particularly effective as they can interact electrostatically with the anionic oligonucleotide backbone, enhancing resolution. frontiersin.orgfrontiersin.org For example, a dual system using a combination of cationic (e.g., QA-γ-CD) and anionic (e.g., CM-β-CD) cyclodextrins in an acidic buffer has been shown to be effective for separating short phosphorothioate oligonucleotides. researchgate.net

Table 2: Examples of Chiral Selectors Used in CE for Phosphorothioate Diastereomer Separation

| Chiral Selector Type | Specific Example(s) | Separation Principle |

| Native Cyclodextrins | β-Cyclodextrin, γ-Cyclodextrin researchgate.net | Inclusion complexation based on size and shape complementarity. |

| Derivatized Cyclodextrins | 2-hydroxypropyl-β-CD, 2-hydroxypropyl-γ-CD researchgate.net | Modified cavity properties and additional interaction points. |

| Charged Cyclodextrins | (2-hydroxy-3-N,N,N-trimethylamino)propyl-γ-CD (QA-γ-CD), Carboxymethyl-β-cyclodextrin (CM-β-CD) researchgate.net | Combines inclusion complexation with electrostatic interactions. |

Chromatographic Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-separative technique for the structural characterization of phosphorothioate compounds. researchgate.net It provides detailed information about the chemical environment of specific nuclei.

¹H NMR is also used to study the structural impact of phosphorothioate substitution. For example, analysis of imino proton resonances can provide insights into the stability and base-pairing of DNA duplexes containing PS linkages. nih.gov The presence of racemic phosphorothioate modifications can cause chemical shift perturbations for proximal protein side chains in protein-DNA complexes, which can be used to probe the interface of these interactions. nih.gov Solid-state ³¹P NMR has also been employed to characterize oligonucleotides, including those with phosphorothioate moieties, while they are still attached to a solid support during synthesis. oup.com

Mass Spectrometry (MS) Techniques for Phosphorothioate Analysis

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of phosphorothioate oligonucleotides, offering high sensitivity and specificity for impurity identification and diastereomer characterization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a primary technique for analyzing synthetic oligonucleotides and the impurities generated during their synthesis. nih.gov For phosphorothioates, ion-pair reversed-phase liquid chromatography (IP-RPLC) coupled with MS is widely used for assay, purity, and impurity profiling. nih.govnih.gov This method can identify and quantify a wide range of process-related impurities, including:

Failure sequences (shortmers): Incomplete coupling during synthesis results in oligonucleotides shorter than the full-length product. nih.govacs.org

Polymerization products (longmers): Impurities that are longer than the intended product. acs.org

P=O variants: Products of incomplete sulfurization or oxidation, where one or more phosphorothioate linkages are replaced by a phosphate diester. researchgate.netnih.gov

Depurination and deamination products: Degradation products resulting from the loss of a purine (B94841) base or an amine group. nih.govacs.org

Adducts: Products formed by the reaction of the oligonucleotide with reagents used during synthesis, such as acrylonitrile (B1666552). nih.govacs.org

High-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), provides accurate mass measurements that enable the confident determination of the elemental composition of impurities, even at low levels. nih.govresearchgate.net The combination of chromatographic separation with HRMS detection allows for the profiling of the entire complement of low-level synthetic impurities in a single analysis. nih.govresearchgate.net

Table 2: Common Impurities in Phosphorothioate Oligonucleotide Synthesis Detected by LC-MS

| Impurity Class | Description | Method of Formation |

| Shortmers (n-x) | Sequences shorter than the full-length product. | Incomplete coupling during solid-phase synthesis. |

| Longmers (n+x) | Sequences longer than the full-length product. | Inefficient capping or other side reactions. |

| P=O Impurities | A phosphorothioate linkage is replaced by a phosphate. | Incomplete sulfurization or oxidation. |

| Deaminated Products | Loss of an amine group from a nucleobase (e.g., C to U). | High pH conditions during deprotection. |

| Depurinated Products | Cleavage of the glycosidic bond, leading to an abasic site. | Low pH conditions during deprotection. |

| Acrylonitrile Adducts | Addition of acrylonitrile to the phosphorothioate backbone. | Side reaction from the use of cyanoethyl protecting groups. |

Data compiled from references nih.govnih.govacs.org.

The presence of 2ⁿ⁻¹ diastereomers (where n is the number of phosphorothioate linkages) creates immense sample complexity that cannot be resolved by conventional chromatographic techniques alone. nih.gov Ion Mobility Spectrometry (IMS), a technique that separates ions in the gas phase based on their size, shape, and charge, has emerged as a powerful tool for differentiating these closely related stereoisomers. acs.orgresearchgate.net

Cyclic ion mobility spectrometry (cIMS) and drift tube ion mobility spectrometry (DTIMS) have been successfully applied to separate phosphorothioate diastereomers. acs.orgnih.gov In IMS, ions are passed through a drift tube filled with a neutral buffer gas. Ions with a more compact structure (smaller collision cross-section, CCS) will travel faster than more elongated isomers. researchgate.netresearchgate.net This differential mobility allows for their separation.

Studies have shown that cIMS can effectively separate diastereomers in short to medium-length oligonucleotides (5-mer to 9-mer). nih.gov The separation efficiency can be influenced by factors such as the charge state of the ions and the presence of salt adducts like sodium and potassium, which can promote distinct gas-phase conformations. acs.orgnih.gov For a five-unit oligonucleotide with three phosphorothioate linkages, optimized DTIMS was able to unambiguously separate all eight diastereomers, which differed in their CCS values by as little as 0.9%. nih.govresearchgate.net These findings highlight IMS as a valuable and complementary tool for the structural characterization of stereochemically complex phosphorothioate therapeutics. nih.gov

Other Spectroscopic and Biophysical Methods

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure and conformational properties of chiral molecules like oligonucleotides. nih.govcolumbia.edu CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the molecule's three-dimensional structure. Different nucleic acid conformations (e.g., A-form, B-form, Z-form DNA) exhibit distinct CD spectra. nih.gov

Furthermore, CD has been used to compare the conformational properties of Rp- and Sp-phosphorothioate oligoadenylates. These studies indicated that 2',5' Rp-phosphorothioate oligoadenylates have CD spectra similar to the native phosphate-linked molecules, while the Sp-configured counterparts show weaker CD bands, suggesting a weaker base-stacking interaction. nih.gov Temperature-dependent CD studies also provide thermodynamic data (ΔH⁰ and ΔS⁰) on the thermal stability and conformational transitions of these molecules. nih.gov

X-ray Crystallography of Phosphorothioate-Modified Biomolecules

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information about molecules at the atomic level. By analyzing the diffraction pattern of X-rays passing through a crystal of a substance, scientists can deduce the arrangement of atoms within the molecule. This methodology has been instrumental in elucidating the structural consequences of incorporating phosphorothioate modifications into biomolecules such as nucleic acids and proteins, offering critical insights into their altered function and interactions.

The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone introduces a chiral center at the phosphorus atom, resulting in either an Rp or Sp configuration. This seemingly minor alteration can induce significant local and global conformational changes in biomolecules, affecting their stability, binding affinities, and biological activity. X-ray crystallographic studies have been pivotal in understanding the stereo-specific effects of these modifications.

Structural Insights into Phosphorothioate-Modified Nucleic Acids

X-ray crystallography has revealed detailed structural information about phosphorothioate-modified DNA and RNA, shedding light on how this modification influences nucleic acid conformation and their interactions with proteins.

One area of significant research has been the structural analysis of antisense oligonucleotides (ASOs) containing phosphorothioate linkages. These modifications are crucial for the therapeutic efficacy of ASOs as they confer resistance to nuclease degradation. Crystallographic studies of protein-ASO complexes have provided a molecular basis for the enhanced binding affinity observed with phosphorothioate modifications. For instance, the crystal structure of the DNA-binding domain of the human transcriptional repressor SATB1 in complex with a phosphorothioate-modified DNA dodecamer revealed that the enhanced affinity is driven by both diastereomer-specific hydrogen bonds and hydrophobic contacts. nih.gov Isothermal titration calorimetry and crystallographic analyses demonstrated that under lower salt conditions, the interaction is enthalpy-driven through hydrogen bonds with the remaining oxygen atom, while at higher salt concentrations, it becomes entropy-driven due to hydrophobic contacts with the sulfur atom. nih.gov

Furthermore, the crystal structure of a model ASO-binding protein, PC4, in complex with a fully phosphorothioate-modified 2'-O-Me DNA gapmer ASO, provided the first structural view of a protein bound to a nucleic acid with a complete phosphorothioate backbone. iimcb.gov.plnih.gov This study highlighted that the protein interacts with the phosphorothioate nucleic acid through a combination of electrostatic and extensive hydrophobic interactions, which explains the increased affinity of phosphorothioate-modified nucleic acids for proteins. iimcb.gov.plnih.gov

The chirality of the phosphorothioate linkage also plays a critical role in determining the structure of nucleic acid duplexes. Studies on B-DNA have shown that Rp-phosphorothioate modifications can destabilize the B-helical structure, whereas Sp-phosphorothioate modifications tend to be stabilizing. researchgate.net Molecular dynamics simulations, corroborated by experimental data, indicate that single phosphorothioate substitutions can have substantial effects on the conformation of single-stranded RNA and B-DNA, while having marginal effects on ordered DNA/RNA duplexes. coventry.ac.uk

Below is a table summarizing key crystallographic data for selected phosphorothioate-modified nucleic acid-protein complexes.

| Biomolecule Complex | PDB Code | Resolution (Å) | Space Group | Key Structural Findings |

| SATB1 CUTr1 with psDNA | 6J3L | 2.10 | P2₁2₁2₁ | Enhanced affinity from diastereomer-specific hydrogen bonds and hydrophobic contacts. nih.gov |

| PC4 with full PS 2'-OMe DNA gapmer ASO | 6S46 | 2.80 | P2₁ | Extensive electrostatic and hydrophobic interactions contribute to enhanced protein affinity. nih.gov |

| Annexin A2 with PS ASO | 7O7P | 2.30 | P2₁ | Dominance of hydrophobic interactions in phosphorothioate binding. nih.gov |

| Rp-d[Gp(S)CpGp(S)CpGp(S)C] | Not specified | Not specified | Not specified | Chiral phosphorothioate analogues of B-DNA. coventry.ac.uk |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis of Phosphorothioate-Modified mRNA Cap Analogs

X-ray crystallography has also been instrumental in understanding the interaction between clinically relevant phosphorothioate-modified mRNA cap analogs and the eukaryotic translation initiation factor 4E (eIF4E). nih.govacs.org These modifications are designed to enhance the translational properties of mRNA-based therapeutics.

Structural studies of eIF4E in complex with β-phosphorothioate-modified cap analogs, such as β-S-ARCA (anti-reverse cap analog), have provided detailed insights into the molecular basis of the "thio-effect," which leads to higher binding affinity compared to unmodified caps. nih.govacs.org The crystal structures revealed that in both the D1 (Rp) and D2 (Sp) diastereomers of β-S-ARCA, the β-sulfur/selenium atom occupies the same binding cavity between positively charged amino acid residues Lys162 and Arg157. nih.gov This interaction, classified as a salt bridge, is a key driving force for the stabilization of the complex and requires significantly different conformations of the triphosphate bridge for each diastereomer. nih.gov This finding explains why both diastereomers exhibit a higher affinity for eIF4E than their unmodified counterparts. nih.govacs.org

The crystallographic data for several eIF4E-cap analog complexes are presented in the table below.

| eIF4E Complex Ligand | PDB Code | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) |

| iPr-m⁷GppSpG D1 | 5M81 | 1.90 | P 1 | a=88.8, b=95.8, c=103.4; α=89.9, β=84.2, γ=76.6 |

| iPr-m⁷GppSpG D2 | Not specified | 1.69 | P 1 | a=88.3, b=84.1, c=76.6; α=89.9, β=84.2, γ=76.6 |

| m⁷GpppApG | 6GKJ | 2.07 | P 4₁ 2₁ 2 | a=38.2, b=38.2, c=147.0; α=90, β=90, γ=90 |

| m⁷GppSpApG D2 | 6GKL | 1.86 | P 1 | a=88.9, b=84.6, c=76.6; α=89.9, β=84.2, γ=76.6 |

This table is interactive. Click on the headers to sort the data. doi.org

Reactivity and Mechanistic Investigations of Phosphorothioate Compounds

Fundamental Reaction Pathways and Modes of Reactivity

Anionic Rearrangements and Cascade Reactions

While classical anionic rearrangements like the Wittig or Stevens rearrangements are not commonly associated with dihydrogen phosphorothioate (B77711) itself, the phosphorothioate moiety can participate in and initiate unique anionic and cascade reactions. These reactions often leverage the nucleophilicity of the sulfur atom and the ability of the phosphate (B84403) group to act as a leaving group or to influence the reactivity of adjacent functional groups.

A notable example is the phosphorothioate-mercaptophosphonate rearrangement . Although detailed mechanistic studies on the parent dihydrogen phosphorothioate are scarce in this context, this rearrangement has been observed in more complex systems, leading to the synthesis of o-mercaptoaryl and o-mercaptoheteroaryl phosphonates. researchgate.net This type of reaction suggests an intramolecular migration involving the phosphorothioate group, likely proceeding through an anionic intermediate.

While not a rearrangement in the traditional sense, the formation of a disulfide anion radical is a key reaction of phosphorothioates that can be considered the initial step in a potential cascade. Following one-electron oxidation, a phosphorothioate radical can react with a neighboring phosphorothioate anion to form a disulfide anion radical. This species can then undergo further reactions, such as electron transfer to an oxidized nucleobase, effectively "healing" the DNA base while forming a stable disulfide cross-link in the backbone.

The table below summarizes key aspects of these anionic and cascade reactions involving phosphorothioate functionalities.

| Reaction Type | Key Intermediate/Process | Substrate Context | Significance |

| Phosphorothioate-Mercaptophosphonate Rearrangement | Anionic migratory intermediate | Aryl/heteroaryl phosphorothioates | Synthesis of mercaptophosphonates. researchgate.net |

| Iodine-Induced Cascade | S-iodo-phosphorothioate adduct, pentaphosphorane intermediates | Phosphorothioate-modified DNA | DNA cleavage and P-S/P-O conversion. escholarship.org |

| Disulfide Anion Radical Formation | Disulfide anion radical | Adjacent phosphorothioate moieties | Potential for DNA repair and cross-linking. |

Formation of Sulfur-Heterocycles

Phosphorothioate compounds and their derivatives serve as important reagents and intermediates in the synthesis of a variety of sulfur-containing heterocycles. Their utility stems from the ability to act as sulfur transfer agents or as precursors that can be incorporated into a cyclic framework.

One common approach involves the use of phosphorothioating agents, such as Lawesson's reagent and its analogues, which are themselves phosphorus-sulfur heterocycles (1,3,2,4-dithiadiphosphetane 2,4-disulfides). nih.govst-andrews.ac.uk These reagents are widely used for the thionation of carbonyl compounds, which can be a key step in the synthesis of sulfur heterocycles. For instance, a one-pot reaction of a thionation reagent with diols in the presence of an oxidizing agent like iodine can lead to the formation of five- to ten-membered heterocycles containing an O-P(S)-O or an O-P(S)-S-S-P(S)-O linkage. nih.govst-andrews.ac.uk

Phosphorothioates can also be directly involved in the construction of heterocyclic rings. For example, the electrochemical phosphorothiolation of 2H-indazoles using S-hydrogen phosphorothioates provides a direct method to introduce a phosphorothioate group onto a heterocyclic core. researchgate.net While this is a functionalization reaction rather than a de novo ring synthesis, it highlights the reactivity of phosphorothioates with heterocyclic systems.

In a more direct application to heterocycle synthesis, phosphorodithioate has been used in the synthesis of thietanes , which are four-membered sulfur-containing rings. nih.govresearchgate.net In these reactions, the phosphorodithioate acts as a nucleophile, and the resulting phosphorothioate serves as a leaving group during the cyclization process. nih.gov Similarly, the reaction of epoxides with reagents like O,O-diethyl hydrogen phosphorodithioate can lead to the formation of thiiranes (three-membered sulfur heterocycles). organic-chemistry.org

The table below provides an overview of the role of phosphorothioates and related compounds in the synthesis of various sulfur heterocycles.

| Heterocycle Class | Synthetic Strategy | Role of Phosphorothioate/Derivative | Example Precursors |

| Phosphorus-Sulfur Heterocycles | One-pot cyclization | Thionation and incorporation into the ring backbone | Diols, Lawesson's reagent analogue, Iodine nih.govst-andrews.ac.uk |

| Thietanes | Nucleophilic ring-opening and subsequent displacement | Nucleophile (phosphorodithioate) and leaving group (phosphorothioate) | Oxirane-2-methyl sulfonates, 1,3-dihaloalkanes nih.govresearchgate.net |

| Thiiranes | Reaction with epoxides | Sulfur transfer agent | Epoxides, O,O-diethyl hydrogen phosphorodithioate organic-chemistry.org |

| Functionalized Heterocycles | Direct phosphorothiolation | Introduction of a phosphorothioate group onto a pre-existing heterocycle | 2H-indazoles, S-hydrogen phosphorothioates researchgate.net |

Role as Electrophilic, Nucleophilic, and Radical Species

The reactivity of this compound and its derivatives is multifaceted, allowing them to participate in reactions as nucleophiles, electrophiles (after activation), and radical species. This versatility is central to their utility in chemical synthesis and their behavior in biological systems.

The sulfur atom in a phosphorothioate is inherently nucleophilic, a property that is widely exploited for the functionalization of biomolecules, particularly oligonucleotides. nih.gov This nucleophilicity allows for reactions with a variety of electrophilic reagents, enabling the site-specific attachment of labels, cross-linkers, and other moieties. nih.gov

Conversely, the phosphorothioate group can be converted into a potent electrophile. Treatment with activating agents transforms the nucleophilic sulfur into an electrophilic center, facilitating reactions with nucleophiles. This "umpolung" or reversal of polarity dramatically expands the synthetic utility of phosphorothioates. rsc.org

In addition to their ionic reactivity, phosphorothioates can engage in homolytic processes, forming radical intermediates under oxidative conditions. These radical species exhibit unique reactivity patterns, distinct from their closed-shell counterparts, and are implicated in processes such as oxidative stress-induced DNA damage.

Homolytic Processes and Radical Intermediates in Reactions

Under oxidative conditions, phosphorothioates can undergo one-electron oxidation to generate radical intermediates. These radical species are highly reactive and can participate in a variety of subsequent reactions, including bond cleavage, addition, and electron transfer.

Electron spin resonance (ESR) studies have been instrumental in characterizing the radical species formed from phosphorothioates. For example, one-electron oxidation of phosphorothioate-containing DNA oligomers by species such as the dichloride radical anion (Cl₂•⁻) leads to the formation of a 2-center, 3-electron bonded adduct radical (-P-S•Cl). This adduct can then undergo several competing reactions. It can abstract an electron from a nearby guanine base, leading to a "hole transfer" from the DNA backbone to the nucleobase.

Alternatively, the -P-S•Cl radical can react with a neighboring phosphorothioate moiety to form a disulfide anion radical ([-P-S-S-P-]⁻). The formation of this disulfide anion radical can occur intramolecularly, between adjacent phosphorothioates on the same strand, or intermolecularly, between phosphorothioates on different strands. The propensity for this reaction depends on the proximity and number of phosphorothioate groups. The disulfide anion radical itself can be involved in further electron transfer processes. For instance, it can transfer an electron to an oxidized guanine, thereby "healing" the nucleobase damage while forming a stable, cyclic disulfide bond within the DNA backbone.

The table below summarizes the key radical intermediates and their subsequent reactions.

| Radical Intermediate | Formation | Subsequent Reactions | Significance |

| -P-S•Cl Adduct Radical | One-electron oxidation of phosphorothioate by Cl₂•⁻ | - Electron transfer to guanine (hole transfer) - Reaction with another phosphorothioate to form a disulfide anion radical | Initiation of oxidative damage pathways in DNA. |

| Disulfide Anion Radical ([-P-S-S-P-]⁻) | Reaction of -P-S•Cl with a phosphorothioate | - Electron transfer to oxidized guanine - Formation of a stable disulfide cross-link | Potential for both DNA damage (cross-linking) and repair (base healing). |

Nucleophilic Reactions of Phosphorothioate Oligonucleotides

The sulfur atom in the phosphorothioate linkage of oligonucleotides is a soft nucleophile, making it a valuable handle for site-specific chemical modifications. nih.gov This nucleophilicity allows for efficient conjugation with a wide range of electrophilic reagents, a strategy that has become a cornerstone for the functionalization of synthetic DNA and RNA. nih.gov These reactions are typically characterized by high reactivity and yield, and they can be performed under conditions that preserve the structural and functional integrity of the oligonucleotide. nih.gov

A diverse array of electrophiles can be used to modify phosphorothioate oligonucleotides, including:

Haloacetyl derivatives: Reagents like iodoacetamide are commonly used for alkylating the sulfur atom.

Maleimides: These are popular reagents for conjugation, reacting with the phosphorothioate sulfur via a Michael-type addition.

Disulfides: Activated disulfides can undergo thiol-disulfide exchange with the phosphorothioate.

Other electrophiles: A variety of other electrophilic functional groups, such as epoxides and aziridines, can also be employed.

The ability to introduce specific chemical entities at defined positions along the oligonucleotide backbone has numerous applications in biotechnology and drug development. These include the attachment of:

Fluorescent dyes for imaging and detection.

Biotin for affinity purification and immobilization.

Cross-linking agents to study nucleic acid-protein interactions.

Therapeutic payloads for targeted drug delivery.

Nanoparticles for the construction of novel materials and diagnostic tools.

The table below provides examples of electrophilic reagents used in the nucleophilic reactions of phosphorothioate oligonucleotides and their applications.

| Electrophilic Reagent Class | Example Reagent | Reaction Type | Application |

| Haloacetyls | Iodoacetamide | Alkylation | Attachment of fluorescent probes, cross-linkers. nih.gov |

| Maleimides | N-Ethylmaleimide | Michael Addition | Bioconjugation, attachment to surfaces. |

| Activated Disulfides | 2,2'-Dithiodipyridine | Thiol-Disulfide Exchange | Reversible conjugation, drug delivery. |

| Epoxides | Glycidyl ethers | Ring-opening | Introduction of linker arms for further functionalization. |

Stereochemical Course of Reactions at the Phosphorus Center

The stereochemical outcome of reactions involving this compound is a critical aspect of understanding the underlying reaction mechanisms. The substitution of a non-bridging oxygen atom with sulfur creates a chiral center at the phosphorus atom, allowing for the investigation of the stereochemical course of phosphoryl transfer reactions. oup.com This chirality, designated as Rp or Sp, has been instrumental in elucidating the mechanistic pathways of various enzymatic and non-enzymatic reactions. oup.comoup.com

Inversion vs. Retention of Configuration in Phosphoryl Transfers

The stereochemical course of phosphoryl transfer reactions is a key indicator of the reaction mechanism. A single displacement reaction, proceeding through an in-line mechanism, is expected to result in the inversion of configuration at the phosphorus center. oup.comnih.gov Conversely, a mechanism involving a covalent enzyme intermediate, which would involve two sequential nucleophilic substitutions, would lead to a net retention of the original stereochemistry.

Studies on various enzymes that catalyze phosphoryl transfer have utilized phosphorothioates to track the stereochemical fate of the phosphorus center. For instance, the demonstration that the cleavage and ligation reactions in pre-mRNA splicing proceed with an inversion of the stereochemical configuration around the phosphorus atom provides strong evidence for a transesterification mechanism. oup.com This finding is consistent with a direct attack of the nucleophile on the phosphorus atom, without the formation of a long-lived intermediate that could lead to racemization. nih.gov

The table below summarizes the expected and observed stereochemical outcomes for different phosphoryl transfer mechanisms.

| Reaction Mechanism | Number of Nucleophilic Substitutions | Expected Stereochemical Outcome | Observed in Reactions Involving Phosphorothioates |

|---|---|---|---|

| Single Displacement (In-line) | One | Inversion of Configuration | Yes (e.g., pre-mRNA splicing) oup.com |

| Double Displacement (via Covalent Intermediate) | Two | Retention of Configuration | Yes (e.g., some enzymatic reactions) |

Chirality of the P-S Bond in Mechanistic Probes

The chirality introduced by the phosphorothioate substitution serves as a powerful tool for probing reaction mechanisms. The differential reactivity of the Rp and Sp diastereomers can provide valuable information about the steric and electronic environment of the active site of an enzyme. For example, in some enzymatic reactions, one diastereomer of a phosphorothioate substrate may be processed preferentially, or even exclusively, over the other. oup.com

The synthesis of adenosine-5'-[¹⁸O]phosphorothioate with both R and S configurations at the phosphorus atom has been described, providing essential tools for these mechanistic studies. researchgate.net The stereochemical course of thiophosphoryl group transfer catalyzed by nucleoside phosphotransferase has been investigated using these chiral phosphorothioates. researchgate.net Such studies help to determine whether the reaction proceeds with inversion or retention of configuration, thereby shedding light on the involvement of a thiophosphoryl-enzyme intermediate. researchgate.net